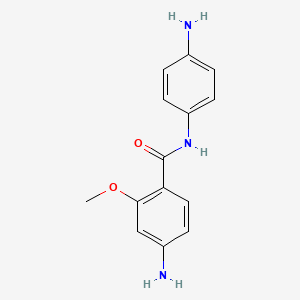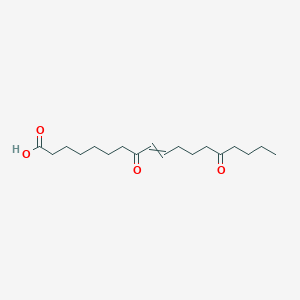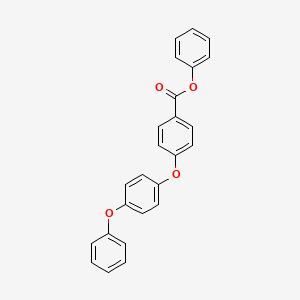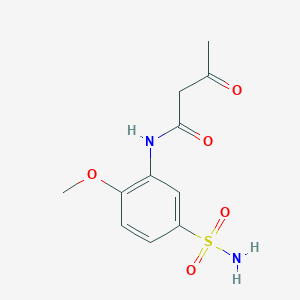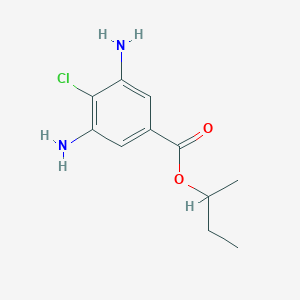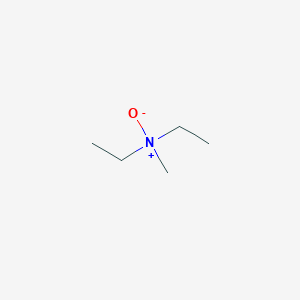
Ethanamine, N-ethyl-N-methyl-, N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, N-ethyl-N-methyl-, N-oxide is an organic compound with the molecular formula C5H13NO. It is a derivative of ethanamine, where the nitrogen atom is bonded to an ethyl group, a methyl group, and an oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethanamine, N-ethyl-N-methyl-, N-oxide can be synthesized through several methods. One common method involves the reaction of N-ethyl-N-methyl-ethanamine with an oxidizing agent such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the oxidizing agent being added slowly to the ethanamine derivative to prevent over-oxidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the oxidation process.
Análisis De Reacciones Químicas
Types of Reactions
Ethanamine, N-ethyl-N-methyl-, N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of N-ethyl-N-methyl-ethanamide.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: N-ethyl-N-methyl-ethanamide.
Reduction: N-ethyl-N-methyl-ethanamine.
Substitution: Various substituted ethanamine derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethanamine, N-ethyl-N-methyl-, N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and other proteins.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, including surfactants, detergents, and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethanamine, N-ethyl-N-methyl-, N-oxide involves its interaction with various molecular targets. The oxygen atom in the N-oxide group can act as a nucleophile, participating in reactions with electrophilic species. Additionally, the compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions in biological systems.
Comparación Con Compuestos Similares
Ethanamine, N-ethyl-N-methyl-, N-oxide can be compared with other similar compounds, such as:
Ethanamine, N-methyl-: Lacks the ethyl group, resulting in different reactivity and applications.
Ethanamine, N-ethyl-: Lacks the methyl group, leading to variations in chemical behavior.
Ethanamine, N,N-dimethyl-: Contains two methyl groups instead of an ethyl and a methyl group, affecting its properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
115206-20-7 |
|---|---|
Fórmula molecular |
C5H13NO |
Peso molecular |
103.16 g/mol |
Nombre IUPAC |
N-ethyl-N-methylethanamine oxide |
InChI |
InChI=1S/C5H13NO/c1-4-6(3,7)5-2/h4-5H2,1-3H3 |
Clave InChI |
HBEXJDVFHJLGIV-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](C)(CC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


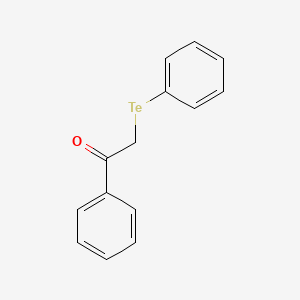
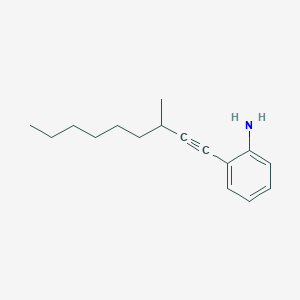
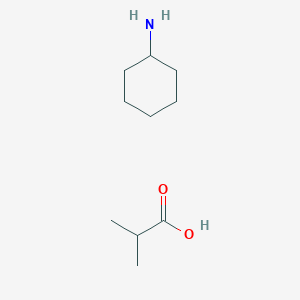
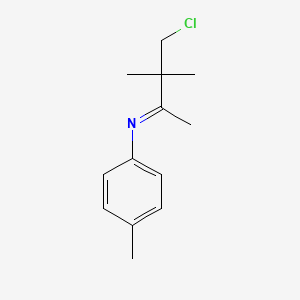
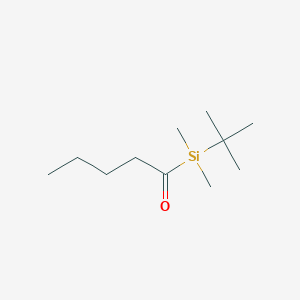

![3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol](/img/structure/B14307963.png)
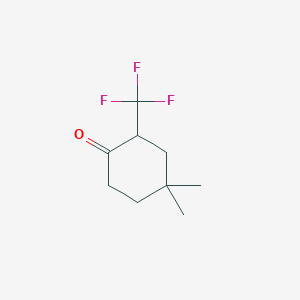
![N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide](/img/structure/B14307968.png)
